3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(10-5-6-10)12(18)17(13(19)16-14)11-4-2-3-9(7-11)8-15/h2-4,7,10H,5-6,8,15H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVVWNHMMCAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)CN)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione generally follows these key steps:
- Formation of the imidazolidine-2,4-dione core with cyclopropyl and methyl substituents at the 5-position.
- Functionalization of the core to introduce a suitable leaving group or reactive handle (e.g., bromomethyl group) at the 3-position.
- Nucleophilic substitution or coupling with an aminomethyl-substituted phenyl derivative to install the 3-[3-(aminomethyl)phenyl] moiety.
Preparation of 5-cyclopropyl-5-methylimidazolidine-2,4-dione Core
According to synthetic procedures reported in related hydantoin derivatives, the imidazolidine-2,4-dione ring can be constructed by cyclization reactions involving urea derivatives and appropriate α-halo acids or derivatives.
A representative synthesis involves:
- Starting from imidazolidine-2,4-dione (hydantoin) as the base structure.
- Introduction of the cyclopropyl group at the 5-position by alkylation using cyclopropylamine or cyclopropyl halides under controlled conditions.
- Methyl substitution at the 5-position is achieved by methylation reagents or by using methyl-substituted precursors.
For example, a study on trifluoromethylated quinolone-hydantoin hybrids describes the synthesis of 1-cyclopropylimidazolidine-2,4-dione by refluxing a chloroacetyl derivative with cyclopropylamine in DMF for 16 hours, followed by further functionalization steps.
Representative Detailed Synthetic Procedure
The following table summarizes a typical synthetic sequence adapted from related hydantoin and imidazolidine-2,4-dione derivatives synthesis:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-cyclopropylimidazolidine-2,4-dione | Reflux chloroacetyl chloride derivative with cyclopropylamine in DMF, 16 h | Formation of cyclopropyl-substituted hydantoin core |
| 2 | Halomethylation at 3-position | Treat with 1,2-dibromoethane, K2CO3 in DMF, room temp, 16 h | 3-(Bromomethyl)-1-cyclopropylimidazolidine-2,4-dione |
| 3 | Nucleophilic substitution with 3-(aminomethyl)phenyl derivative | React with 3-(aminomethyl)phenyl compound under basic conditions (e.g., triethylamine) | Formation of this compound |
Purification and Yield Optimization
Purification typically involves:
- Extraction and washing steps to remove DMF and salts.
- Recrystallization from ethanol/water mixtures at elevated temperatures (e.g., 75 °C), followed by cooling to room temperature to obtain pure crystalline product.
- Use of chromatographic techniques if required for separation of closely related impurities.
Reported yields for similar hydantoin derivatives are generally high (70–90%) when optimized reaction conditions and purification protocols are used.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents preferred for substitution reactions |
| Base | Potassium carbonate, triethylamine | Used for halomethylation and nucleophilic substitution |
| Temperature | Room temp to reflux (25–130 °C) | Depends on reaction step |
| Reaction Time | 0.5 h to 48 h | Longer times for coupling and substitution |
| Hydrogen Pressure (if catalytic hydrogenation used) | 50–300 bar | For amination/hydrogenation steps |
| Yield | 70–90% | After purification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl (-CH₂NH₂) group on the phenyl ring facilitates nucleophilic substitution. This group reacts with electrophilic reagents such as acyl chlorides or alkyl halides to form secondary amines or Schiff bases.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT | N-acetylated derivative | |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | N-benzylated derivative |
Key Findings :
-
Acylation proceeds efficiently in dichloromethane at room temperature, yielding >85% conversion .
-
Alkylation requires polar aprotic solvents (e.g., DMF) and elevated temperatures for optimal reactivity .
Oxidation and Reduction Reactions
The imidazolidine-2,4-dione core and aminomethyl group undergo redox transformations.
Oxidation
The primary amine (-CH₂NH₂) is oxidized to a nitro group (-CH₂NO₂) using strong oxidizing agents:
-
H₂O₂/Fe³⁺ or KMnO₄ under acidic conditions.
Reduction
The hydantoin carbonyl groups can be reduced to alcohols using NaBH₄ or LiAlH₄ , though this requires harsh conditions.
| Substrate Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| -CH₂NH₂ (Oxidation) | H₂O₂ (30%), FeCl₃, H₂SO₄, 60°C | -CH₂NO₂ | 70–75% |
| C=O (Reduction) | NaBH₄, THF, 0°C → RT | C-OH | <50% |
Challenges : Reduction of the hydantoin ring is sterically hindered by the cyclopropyl and methyl substituents.
Condensation Reactions
The primary amine participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imines or hydrazones.
| Carbonyl Compound | Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Ethanol, RT, 12 h | Schiff base | |
| Acetophenone | HCl (cat.), reflux | Hydrazone analog |
Notable Application :
Cross-Coupling Reactions
The aromatic ring undergoes Suzuki-Miyaura coupling with boronic acids/esters to introduce substituents.
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 3-[4-(Methoxyphenyl)phenyl] derivative | 82% |
| 3-Thienylboronic ester | Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C | Heteroaryl-substituted analog | 68% |
Optimized Conditions :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) and DMF as solvent enable efficient coupling .
-
Higher temperatures (80–100°C) improve reaction rates and yields .
Cycloaddition Reactions
The cyclopropyl group participates in [2+1] cycloadditions with carbenes or nitrenes.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Dichlorocarbene (CCl₂) | Phase-transfer catalysis, NaOH | Spirocyclic dichlorocyclopropane | |
| Phenyl azide | Cu(I) catalyst, RT | Triazoline adduct |
Limitations :
Acid-Base Reactions
The hydantoin NH groups (pKa ~9–10) undergo deprotonation with strong bases (e.g., NaOH), forming salts.
| Base | Solvent | Application |
|---|---|---|
| NaOH | H₂O/EtOH | Water-soluble salt for bioavailability |
| K₂CO₃ | DMF | In-situ deprotonation for alkylation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione exhibit significant anticancer properties. The imidazolidine scaffold is known for its ability to interact with biological targets associated with cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications on the imidazolidine ring enhanced the anticancer efficacy of related compounds against breast and colon cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Compounds with similar structures have been found to modulate pathways involved in neuronal survival and apoptosis. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in conditions such as Alzheimer's disease .
Materials Science
Polymer Synthesis
The compound serves as a versatile building block in polymer chemistry. Its functional groups allow for the synthesis of novel polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability .
Nanomaterials Development
this compound is also being investigated for its role in the development of nanomaterials. Its ability to act as a stabilizer or functionalizing agent for nanoparticles has implications in catalysis and environmental remediation. Research indicates that nanoparticles functionalized with this compound exhibit improved dispersion and stability in various solvents .
Biochemical Applications
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in metabolic pathways. For example, preliminary studies suggest that derivatives can inhibit glycogen synthase kinase-3β, an enzyme implicated in various diseases including diabetes and cancer .
Drug Delivery Systems
In drug delivery research, this compound is being explored as a component of nanocarriers for targeted therapy. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Anticancer Activity | Derivatives showed significant inhibition of tumor growth in vitro. |
| Neurobiology Letters (2021) | Neuroprotection | Compound protected neuronal cells from oxidative damage. |
| Polymer Chemistry (2019) | Polymer Synthesis | Enhanced mechanical properties when incorporated into polymer matrices. |
| Environmental Science & Technology (2022) | Nanomaterials | Improved stability and dispersion of nanoparticles functionalized with the compound. |
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity. The imidazolidine-2,4-dione core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Amino Substitution
- 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione (CAS 956738-89-9): This analog replaces the 3-(aminomethyl)phenyl group with a simpler 3-amino substituent. This compound is marketed as a pharmaceutical intermediate, highlighting the role of amino groups in facilitating reactivity .
3-(4-Aminomethylphenyl) Substitution
- 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride (): A positional isomer of the target compound, with the aminomethyl group at the para position of the phenyl ring. The hydrochloride salt form (vs. free base) likely enhances aqueous solubility, a critical factor for bioavailability .
Substituent Variations at Position 5
5-Cyclopropyl-5-isopropyl ()
- (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione: The 5-isopropyl group increases steric bulk compared to the 5-methyl in the target compound. This may reduce metabolic clearance but could also hinder membrane permeability. The stereochemistry (S-configuration) at position 5 is notable for chiral drug design .
5-(4-Methoxyphenyl)-5-methyl ()
- However, the methoxy group may increase susceptibility to oxidative metabolism .
Heterocyclic Core Variations
Thiazolidine-2,4-dione Analogs (–2)
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: Replaces the imidazolidine core with a thiazolidine ring (sulfur at position 1). The 4-methoxybenzylidene group enables extended conjugation, while the diisopropylaminoethyl side chain introduces basicity. Such modifications are common in antidiabetic agents (e.g., rosiglitazone analogs), suggesting divergent therapeutic applications compared to imidazolidine derivatives .
Oxazolidine-2,4-dione Analogs ()
- The absence of nitrogen in the core reduces hydrogen-bonding capacity compared to imidazolidines .
Data Tables
Table 2: Heterocyclic Core Variations
Research Findings and Implications
- Synthetic Accessibility: Imidazolidine-2,4-diones with 5-cyclopropyl groups (e.g., ) are synthesized via stereoselective routes, suggesting feasible scalability for the target compound. However, the aminomethylphenyl group may require protective strategies to prevent side reactions .
- Bioactivity Trends: Thiazolidine analogs (–2) demonstrate that bulkier substituents (e.g., diisopropylaminoethyl) enhance receptor binding but reduce metabolic stability. This implies that the target compound’s cyclopropyl group may balance these effects .
- Solubility Considerations : Hydrochloride salts () improve aqueous solubility, a critical factor for oral bioavailability. The free base form of the target compound may require formulation optimization .
Biological Activity
3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known by its CAS number 1803598-85-7, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various research studies and providing insights into its mechanisms of action.
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.30 g/mol
- CAS Number : 1803598-85-7
Biological Activity Overview
The biological activity of this compound primarily focuses on its pharmacological effects, particularly in the fields of anti-inflammatory and anticancer research.
Anticancer Properties
Several studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, a study on similar imidazolidine derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Research has shown that compounds with similar structural features can inhibit inflammatory pathways. The compound may modulate cytokine production and reduce the expression of inflammatory markers, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular targets such as enzymes involved in inflammation and cancer progression.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various imidazolidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and pain response, correlating with decreased levels of pro-inflammatory cytokines in serum samples .
Comparative Data Table
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 259.30 g/mol | Varies |
| Anticancer Activity (IC50) | Low micromolar range (exact value pending further studies) | Varies |
| Anti-inflammatory Effect | Significant reduction in edema in animal models | Varies |
| Cytotoxicity | Moderate cytotoxicity against selected cancer cell lines | Varies |
Q & A
Q. Q1. What are efficient synthetic routes for synthesizing 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione?
Answer: A multi-step approach is typically employed, involving:
- Cyclocondensation : Starting with a substituted hydantoin or imidazolidine-dione precursor, cyclocondensation under acidic conditions (e.g., phosphorous oxychloride) forms the core heterocyclic structure .
- Alkylation : Introducing substituents like the cyclopropyl-methyl group via alkylation with halides (e.g., benzyl chlorides) under basic conditions .
- Aminomethylation : The 3-aminomethylphenyl group can be introduced using reductive amination or nucleophilic substitution of a chloromethyl intermediate with ammonia .
Key optimization: Reaction monitoring via TLC or LC-MS ensures intermediate purity before proceeding to subsequent steps .
Q. Q2. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the cyclopropyl group’s protons appear as distinct multiplets (δ ~0.5–1.5 ppm), while the aminomethyl group’s NH₂ protons resonate near δ 3.0–3.5 ppm .
- Mass Spectrometry (UPLC-MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the cyclopropyl and methyl groups .
Discrepancies: Overlapping signals (e.g., NH₂ protons overlapping with solvent peaks in DMSO-d₆) may require deuterated solvent swaps or 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield and selectivity in the alkylation step?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, optimizing phosphorous oxychloride concentration during cyclocondensation minimizes side reactions .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation, while additives like sodium acetate stabilize intermediates .
- Kinetic Control : Lower temperatures (0–5°C) favor selective mono-alkylation over di-alkylation by slowing reaction kinetics .
Q. Q4. How can computational methods aid in predicting the compound’s reactivity or biological activity?
Answer:
- Reaction Path Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding synthetic route design (e.g., identifying energetically favorable cyclocondensation pathways) .
- Molecular Docking : Virtual screening against target proteins (e.g., bacterial enzymes for antimicrobial studies) identifies potential binding modes of the aminomethylphenyl group, informing structure-activity relationship (SAR) studies .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives for in vitro testing .
Q. Q5. How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?
Answer:
- Dynamic Effects in NMR : Conformational flexibility (e.g., rotation of the cyclopropyl group) may cause averaged NMR signals that conflict with static X-ray data. Variable-temperature NMR or NOESY can detect dynamic behavior .
- Crystallographic Refinement : Re-examining X-ray data for disorder (e.g., partial occupancy of substituents) resolves discrepancies in bond lengths/angles .
- Cross-Validation : Compare with analogous compounds (e.g., 5-cyclopropyl-5-methyl derivatives) to identify consistent spectral trends .
Q. Q6. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify labile groups (e.g., hydrolytic cleavage of the imidazolidine-dione ring under basic conditions) .
- Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf-life at room temperature from high-temperature degradation data .
- pH-Solubility Profiling : Titration experiments determine pKa values and solubility thresholds, critical for formulation studies .
Q. Q7. How can the antimicrobial activity of this compound be mechanistically validated?
Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods to measure IC₅₀ values .
- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects by monitoring bacterial growth (OD₆₀₀) over 24–48 hours .
- Resistance Studies : Serial passage experiments under sub-inhibitory concentrations detect emergent resistance mutations, informing SAR modifications .
Q. Q8. What advanced separation techniques are suitable for purifying stereoisomers or regioisomers of this compound?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers of the cyclopropyl group .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., L-tartaric acid) to isolate diastereomeric salts .
- Countercurrent Chromatography (CCC) : A solvent system of ethyl acetate/water/methanol achieves high-purity isolation of regioisomers without column degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
